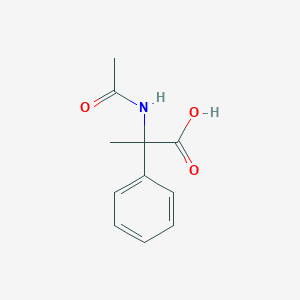![molecular formula C18H16FN5O B2975208 3,4-dihydroisoquinolin-2(1H)-yl{5-[(2-fluorophenyl)amino]-1H-1,2,3-triazol-4-yl}methanone CAS No. 1291842-92-6](/img/structure/B2975208.png)
3,4-dihydroisoquinolin-2(1H)-yl{5-[(2-fluorophenyl)amino]-1H-1,2,3-triazol-4-yl}methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dihydroisoquinolin-2(1H)-yl{5-[(2-fluorophenyl)amino]-1H-1,2,3-triazol-4-yl}methanone is a complex organic compound that belongs to the class of isoquinoline derivatives. This compound features a fusion of isoquinoline and triazole rings, which is further functionalized by a fluorophenyl group. The compound is studied for its various biochemical and pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: This compound can be synthesized using multistep organic synthesis techniques. One common approach involves the formation of the isoquinoline ring through Pictet-Spengler condensation followed by the introduction of the triazole moiety via a Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC). The final step typically involves the coupling of the fluorophenyl group under mild conditions to ensure structural integrity.
Industrial Production Methods: On an industrial scale, the synthesis might be optimized using flow chemistry to enhance yield and purity. Specific conditions like temperature, pressure, and solvent systems are finely tuned to ensure maximum efficiency. Additionally, purification steps like recrystallization or chromatography are employed to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Under oxidative conditions, the compound can be converted into more oxidized forms, potentially introducing functionalities like ketones or carboxylic acids.
Reduction: Reduction can yield more saturated derivatives, affecting the aromaticity of the compound.
Substitution: Various substitution reactions, especially electrophilic aromatic substitution, can introduce new groups into the aromatic rings.
Common Reagents and Conditions:
Oxidation: KMnO₄, H₂O₂ in acidic or basic medium.
Reduction: LiAlH₄, NaBH₄ in ethanol or THF.
Substitution: Halogenating agents like NBS or electrophiles like sulfonyl chlorides.
Major Products Formed: The major products of these reactions are typically the oxidized, reduced, or substituted analogs of the parent compound, each potentially exhibiting different chemical and biological properties.
Scientific Research Applications
3,4-Dihydroisoquinolin-2(1H)-yl{5-[(2-fluorophenyl)amino]-1H-1,2,3-triazol-4-yl}methanone is extensively used in:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Inhibitor studies to understand protein-ligand interactions.
Medicine: Potential therapeutic agent due to its bioactive properties.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism by which this compound exerts its effects often involves specific molecular targets and pathways. Typically, it interacts with enzymes or receptors through its aromatic and functional groups, influencing biochemical pathways such as signal transduction or metabolic processes. The fluorophenyl group can enhance binding affinity to certain biomolecules, providing specificity in its action.
Comparison with Similar Compounds
3,4-Dihydroisoquinolin-2(1H)-yl{5-[(2-fluorophenyl)amino]-1H-1,2,3-triazol-4-yl}methanone distinguishes itself through its unique combination of isoquinoline and triazole rings with a fluorophenyl group. Similar compounds might include other isoquinoline derivatives or triazole-functionalized molecules, but without the distinct fluorophenyl addition, they might exhibit different biological or chemical properties.
Similar Compounds:
1-Benzylisoquinoline
1,2,3-Triazole-substituted benzene derivatives
Fluorophenyl-substituted heterocycles
This compound represents a fascinating intersection of multiple chemical motifs, providing diverse opportunities for research and application.
Properties
IUPAC Name |
3,4-dihydro-1H-isoquinolin-2-yl-[5-(2-fluoroanilino)-2H-triazol-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN5O/c19-14-7-3-4-8-15(14)20-17-16(21-23-22-17)18(25)24-10-9-12-5-1-2-6-13(12)11-24/h1-8H,9-11H2,(H2,20,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLOARZXMHRXITA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)C3=NNN=C3NC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(benzo[d]thiazol-2-yl)phenyl)-1-(methylsulfonyl)piperidine-2-carboxamide](/img/structure/B2975126.png)
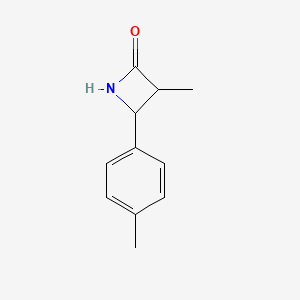
![Ethyl 2-{2-[6-oxo-3-(trifluoromethyl)-1,6-dihydropyridazin-1-yl]propanamido}-1,3-thiazole-4-carboxylate](/img/structure/B2975129.png)
![(E)-({4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]phenyl}methylidene)[(4-methylphenyl)methoxy]amine](/img/structure/B2975130.png)
![(2E)-2-[({4-[(1E)-1-(methoxyimino)ethyl]phenyl}amino)methylidene]-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B2975132.png)
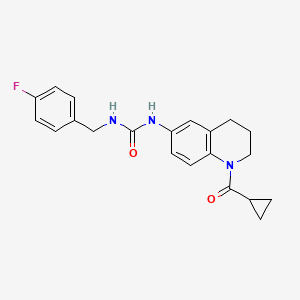
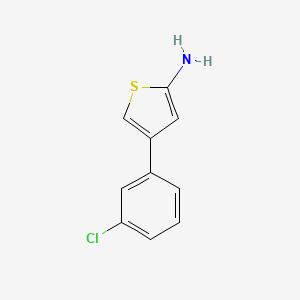
![2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)-N-(3-morpholinopropyl)acetamide](/img/structure/B2975140.png)
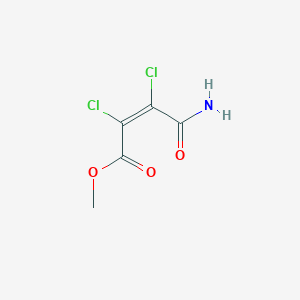
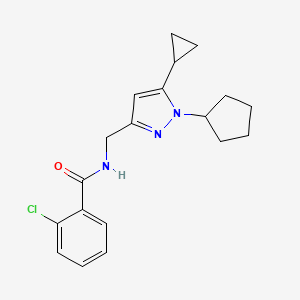

![1,4-Diazabicyclo[2.2.2]octane-2-carboxylic acid dihydrochloride](/img/structure/B2975146.png)
